molecular formula C21H23FN6O B5532778 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine

Cat. No. B5532778
M. Wt: 394.4 g/mol
InChI Key: KGBIKTPQMNNTQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(4,5-Dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine and its derivatives are synthesized through various chemical pathways. One method involves a four-component cyclocondensation using catalysts in specific solvents. Compounds such as 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine have been synthesized to explore their biological activities, showcasing the versatility of these compounds in chemical synthesis (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography and molecular modeling. Studies have detailed the crystalline structure, molecular conformation, and specific atomic interactions within the compounds, providing insights into their chemical behavior and potential biological interactions (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including inactivating human enzymes such as cytochrome P450 2D6. Their interaction with enzymes indicates their reactivity and potential as biological modifiers (Nagy et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are key to understanding their behavior in different environments. X-ray analysis and other techniques provide detailed information about their physical characteristics (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for predicting their use in various applications. The formation of metabolites and their interaction with enzymes are part of these properties, offering insights into how these compounds might behave in biological systems (Palamanda et al., 2001).

properties

IUPAC Name

1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-15-16(2)28(14-25-15)20-12-19(23-13-24-20)26-7-9-27(10-8-26)21(29)11-17-3-5-18(22)6-4-17/h3-6,12-14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBIKTPQMNNTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

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